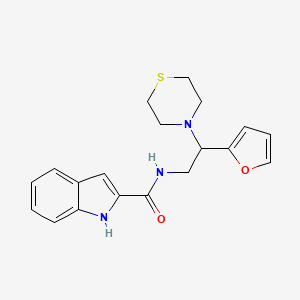

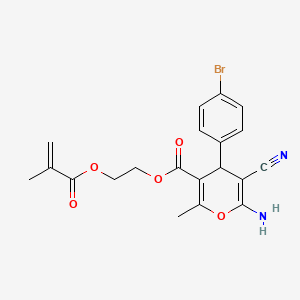

![molecular formula C25H23NO5 B2765545 5-[(1S)-1-({[(9H-芴-9-基)甲氧基]羰基}氨基)乙基]-2-甲氧基苯甲酸 CAS No. 2193051-93-1](/img/structure/B2765545.png)

5-[(1S)-1-({[(9H-芴-9-基)甲氧基]羰基}氨基)乙基]-2-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a glutamic acid derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C25H23NO5/c1-15(16-11-12-23(30-2)21(13-16)24(27)28)26-25(29)31-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,26,29)(H,27,28)/t15-/m0/s1 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.46 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.科学研究应用

合成和抗菌活性

对新化合物合成(包括结构上与5-[(1S)-1-({[(9H-芴-9-基)甲氧羰基}氨基)乙基]-2-甲氧基苯甲酸相关的化合物)的研究表明,在抗菌剂的开发中具有潜力。帕特尔、阿格拉瓦特和谢赫(2011)描述了氨基取代苯并噻唑和吡啶衍生物的合成,展示了对细菌和真菌菌株的差异性和适度抗菌活性 (Patel, Agravat, & Shaikh, 2011)。

肽合成增强

约翰逊、奎贝尔、欧文和谢泼德(1993)探索了使用 N,O-双-Fmoc(芴-9-基甲氧羰基)衍生物作为肽合成的中间体,突出了它们在固相肽合成过程中抑制链间缔合的有效性 (Johnson, Quibell, Owen, & Sheppard, 1993)。

蛋白质工程的非天然氨基酸

非天然氨基酸(如与所讨论的化学结构相关的氨基酸)的设计和合成在蛋白质工程和蛋白质结构研究中起着至关重要的作用。诺威克、钟、迈特拉、斯蒂格斯和孙(2000)展示了创造一种模拟三肽 β 链的非天然氨基酸,提供了对 β 片状氢键二聚体形成的见解 (Nowick et al., 2000)。

碳纳米管分散

库辛斯、达斯、夏尔马、李、麦克纳马拉、希利尔、金洛赫和乌林(2009)研究了使用 N-芴基-9-甲氧羰基保护的氨基酸作为碳纳米管的表面活性剂,展示了它们在制备均相水性纳米管分散体中的潜力 (Cousins et al., 2009)。

有机合成中的氧化偶联

清水、平野、佐藤和三浦(2009)描述了氨基和羟基苯甲酸与内炔烃的氧化偶联,由铑/铜催化剂体系促进,产生各种杂环化合物,其中一些表现出荧光 (Shimizu, Hirano, Satoh, & Miura, 2009)。

安全和危害

作用机制

Mode of Action

It’s known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of amine groups. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis.

属性

IUPAC Name |

5-[(1S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-15(16-11-12-23(30-2)21(13-16)24(27)28)26-25(29)31-14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13,15,22H,14H2,1-2H3,(H,26,29)(H,27,28)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBIWXASQMHQJF-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)OC)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2765465.png)

![Ethyl 5-[(4-fluorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2765469.png)

![3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole](/img/structure/B2765475.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2765478.png)

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)